molecular formula C21H29BrO3S2 B13846652 5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde

5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B13846652
M. Wt: 473.5 g/mol
InChI Key: QCBLDIPIHAHULX-UHFFFAOYSA-N
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Description

5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound belonging to the bithiophene family. This compound is characterized by the presence of a bromo group, hexyloxy side chains, and an aldehyde functional group. It is primarily used in the synthesis of semiconducting materials and has applications in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde typically involves the bromination of 3,3’-bis(hexyloxy)-[2,2’-bithiophene] followed by formylation. The bromination is achieved using bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) in an organic solvent like dichloromethane. The formylation is then carried out using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carboxylic acid.

    Reduction: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-methanol.

    Substitution: Various substituted bithiophenes depending on the nucleophile used.

Scientific Research Applications

5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is widely used in scientific research, particularly in the field of organic electronics. It serves as a building block for the synthesis of semiconducting polymers and oligomers used in organic field-effect transistors (OFETs) and organic solar cells (OSCs) . The compound’s unique structure allows for efficient charge transport and enhanced solubility, making it ideal for use in flexible electronic devices.

Mechanism of Action

The mechanism of action of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This conjugation facilitates efficient charge transport through the material, which is crucial for the performance of electronic devices. The hexyloxy side chains enhance solubility and processability, while the bromo group allows for further functionalization and cross-linking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde stands out due to its combination of a bromo group, hexyloxy side chains, and an aldehyde functional group. This unique structure provides a balance of solubility, reactivity, and electronic properties, making it highly versatile for various applications in organic electronics.

Properties

Molecular Formula

C21H29BrO3S2

Molecular Weight

473.5 g/mol

IUPAC Name

5-(5-bromo-3-hexoxythiophen-2-yl)-4-hexoxythiophene-2-carbaldehyde

InChI

InChI=1S/C21H29BrO3S2/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

QCBLDIPIHAHULX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)OCCCCCC

Origin of Product

United States

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